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Core Science & Biosynthesis

Foundational

3-(2,2-Difluoropropyl)azetidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry. Their inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic profiles. The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also increasing metabolic stability by blocking oxidative metabolism. This guide provides a comprehensive technical overview of 3-(2,2-Difluoropropyl)azetidine, a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

The hydrochloride salt of 3-(2,2-Difluoropropyl)azetidine is the most commonly available form. The properties of both the free base and its hydrochloride salt are summarized below.

Property3-(2,2-Difluoropropyl)azetidine (Free Base)3-(2,2-Difluoropropyl)azetidine HCl
CAS Number Not available2225146-18-7[1]
Molecular Formula C6H11F2NC6H12ClF2N[1]
Molecular Weight 135.16 g/mol 171.6 g/mol [1]
Appearance Predicted: Colorless oilSolid[2]
Purity >95% (typical)>95% (typical)[3]

Synthesis and Mechanism

A robust and widely applicable method for the synthesis of 3-substituted azetidines involves the nucleophilic addition of organometallic reagents, such as Grignard reagents, to an electrophilic azetidine precursor. A common and versatile starting material for this approach is N-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) protecting group offers stability during the reaction and can be readily removed under acidic conditions.

The proposed synthesis of 3-(2,2-Difluoropropyl)azetidine proceeds via a two-step sequence:

  • Grignard Reaction: Formation of a 2,2-difluoropropyl Grignard reagent and its subsequent addition to N-Boc-azetidin-3-one to yield the corresponding tertiary alcohol.

  • Deprotection: Removal of the Boc protecting group to afford the final product, 3-(2,2-Difluoropropyl)azetidine, which can then be converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(2,2-difluoropropyl)-3-hydroxyazetidine-1-carboxylate

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. To the flask, add a solution of 1-bromo-2,2-difluoropropane (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and may require initial heating to initiate. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

  • Addition to N-Boc-azetidin-3-one: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(2,2-difluoropropyl)-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of 3-(2,2-Difluoropropyl)azetidine

  • Deprotection: Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4 M), and stir at room temperature for 1-2 hours.

  • Isolation: Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture under reduced pressure. If the hydrochloride salt is desired, the residue can be triturated with diethyl ether to induce precipitation. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-(2,2-Difluoropropyl)azetidine hydrochloride. For the free base, a basic workup would be required.

SynthesisWorkflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection Mg Mg turnings Grignard 2,2-Difluoropropyl magnesium bromide Mg->Grignard Formation I2 Iodine (catalyst) I2->Grignard Formation Br_DFP 1-Bromo-2,2-difluoropropane Br_DFP->Grignard Formation THF1 Anhydrous THF THF1->Grignard Formation Boc_Azetidinone N-Boc-azetidin-3-one Alcohol_Intermediate tert-butyl 3-(2,2-difluoropropyl)-3- hydroxyazetidine-1-carboxylate Boc_Azetidinone->Alcohol_Intermediate Addition Grignard->Alcohol_Intermediate Addition Final_Product 3-(2,2-Difluoropropyl)azetidine (or HCl salt) Alcohol_Intermediate->Final_Product Acid TFA or HCl in Dioxane Acid->Final_Product

Caption: Synthetic workflow for 3-(2,2-Difluoropropyl)azetidine.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the 2,2-difluoropropyl side chain.

  • Azetidine Ring Protons: The four protons on the azetidine ring (at positions 2 and 4) would likely appear as two sets of multiplets in the range of δ 3.0-4.0 ppm. The protons on the carbons adjacent to the nitrogen will be deshielded.

  • CH Proton: The methine proton at position 3 of the azetidine ring is expected to be a multiplet, likely in the region of δ 2.5-3.0 ppm.

  • CH₂ Group: The methylene protons of the propyl group adjacent to the azetidine ring are expected to appear as a doublet in the range of δ 1.8-2.2 ppm.

  • CH₃ Group: The methyl protons of the propyl group will likely be a triplet in the region of δ 1.5-1.8 ppm, with coupling to the fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the range of δ 45-60 ppm.

  • C3 Carbon: The carbon at position 3 of the azetidine ring, attached to the difluoropropyl group, will likely appear around δ 30-40 ppm.

  • Difluoropropyl Group: The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling and will be significantly downfield, likely in the range of δ 120-130 ppm. The other carbons of the propyl group will appear in the aliphatic region (δ 20-40 ppm).

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 136.09. Common fragmentation pathways for azetidine derivatives involve ring-opening or cleavage of substituents.[4]

Applications in Drug Discovery

The 3-(2,2-Difluoropropyl)azetidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The azetidine ring can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which can lead to improved target binding. The gem-difluoro group offers several advantages in drug design:

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoropropyl group resistant to oxidative metabolism. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the azetidine nitrogen, which can influence the compound's solubility, membrane permeability, and binding to the target protein.

  • Bioisosterism: The difluoromethyl group can act as a bioisostere of a hydroxyl or carbonyl group, allowing for the fine-tuning of interactions with the target protein.

This building block can be incorporated into lead compounds for various therapeutic areas, including but not limited to oncology, central nervous system disorders, and infectious diseases.

Safety and Handling

As with any chemical reagent, 3-(2,2-Difluoropropyl)azetidine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Vertex AI Search Result. 3-(2,2-Difluoropropyl)azetidine Hydrochloride: A Premium Chemical Solution.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. PubMed.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Azetidine Synthesis. Elsevier.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
  • WO2000063168A1 - Synthesis of azetidine derivatives.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • 3-(2,2-difluoroethoxy)azetidine hydrochloride (C5H9F2NO). PubChemLite.
  • 3-(2,2-Difluoropropyl)azetidine hydrochloride. Sapphire Bioscience.
  • 3-(2,2-difluoroethanesulfonyl)
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • 5 Combin
  • Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.
  • 3-(2,2-Difluoropropyl)azetidine hydrochloride 95%. AiFChem, an Xtalpi Company.

Sources

Exploratory

Structural Fortification of Strained Heterocycles: The Role of Difluoropropyl Groups in Azetidine Stability

The Azetidine Paradox in Drug Design Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry. They act as rigidified bioisosteres for pyrrolidines and aliphatic amines, often improvi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Azetidine Paradox in Drug Design

Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry. They act as rigidified bioisosteres for pyrrolidines and aliphatic amines, often improving pharmacokinetic parameters by lowering lipophilicity (logD) and reducing hERG liability. However, the application of azetidines is hindered by a fundamental thermodynamic flaw: a massive1[1].

This immense strain makes the ring highly susceptible to 4π-electrocyclic ring-opening or nucleophilic attack. The primary trigger for this degradation is the protonation of the azetidine nitrogen in acidic environments, which catalyzes 2[2]. To advance azetidine-containing drug candidates, researchers must employ structural modifications that neutralize this vulnerability without compromising the molecule's target affinity.

Mechanistic Causality: The Difluoropropyl Advantage

To mitigate strain-release degradation, medicinal chemists strategically append electron-withdrawing groups (EWGs) to the azetidine nitrogen. The difluoropropyl group (e.g., -CH₂CH₂CF₂H) has emerged as an optimal stabilizing moiety due to three distinct mechanistic advantages:

  • Inductive Basicity Reduction (pKa Modulation): The strong electronegativity of the fluorine atoms exerts a powerful inductive effect (-I) through the alkyl chain. This pulls electron density away from the azetidine nitrogen, significantly reducing its basicity. Because 2[2], lowering the pKa prevents the formation of the highly reactive azetidinium ion at physiological or mildly acidic pH.

  • Steric Shielding: The bulky nature of the hydrated difluoropropyl chain provides a steric shield around the vulnerable C-N bonds, hindering the approach of solvent nucleophiles (like water or halides) that would otherwise attack the strained ring.

  • Metabolic Fortification: Fluorinated alkyl groups inherently 3[3], blocking cytochrome P450-mediated N-dealkylation and oxidation pathways that typically clear standard alkyl-azetidines.

Pathway cluster_0 Unsubstituted Azetidine Degradation cluster_1 Difluoropropyl Stabilization A1 Unsubstituted Azetidine (High pKa) A2 Nitrogen Protonation (Acidic Media) A1->A2 A3 Ring Opening (Degradation) A2->A3 B1 Difluoropropyl Azetidine (EWG Effect) B2 Reduced Basicity (Low pKa) B1->B2 B3 Intact Ring (High Stability) B2->B3

Mechanistic pathway of azetidine stabilization via difluoropropyl substitution.

Experimental Workflows: Self-Validating Stability Assessment

To empirically validate the stabilizing effect of a difluoropropyl group, a robust, self-validating experimental protocol must be established. The following methodology details a chemical stability assessment designed to isolate the variable of nitrogen protonation.

Protocol: Acid-Catalyzed Degradation Time-Course Assay

Causality of Design: Acidic conditions represent the highest risk for azetidine ring-opening. Testing across a pH gradient isolates the variable of nitrogen protonation, while an elevated temperature (40 °C) accelerates degradation to provide actionable kinetic data within 24 hours.

Self-Validation Mechanism: The protocol mandates the inclusion of a known stable internal standard (IS) during the quench phase. This ensures that any observed decrease in the azetidine signal is due to true chemical degradation rather than LC-MS instrumental drift or ionization suppression. Furthermore, an unsubstituted azetidine is run in parallel as a positive control for degradation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the difluoropropyl-azetidine candidate and an unsubstituted control in HPLC-grade acetonitrile.

  • Buffer Matrix Setup: Prepare aqueous phosphate buffer solutions adjusted to pH 3.0, 5.0, 7.0, and 9.0. Rationale: This gradient maps the exact pKa inflection point where degradation accelerates.

  • Incubation: Dilute the stock solutions to a final concentration of 0.1 mg/mL in the respective pH buffers. Incubate the vials in a thermomixer at a controlled stress temperature of 40 °C.

  • Time-Course Aliquoting: At specified time points (t = 0, 2, 6, 12, and 24 hours), withdraw a 50 µL aliquot from each solution.

  • Quenching: Immediately quench the reaction by diluting the aliquot with 150 µL of cold methanol containing the internal standard (e.g., labetalol at 50 ng/mL). Rationale: Cold methanol precipitates buffer salts and halts further degradation.

  • Quantification: Analyze the quenched samples via LC-MS/UV. Monitor the disappearance of the parent mass and the appearance of ring-opened degradation products (e.g., 3-halo-1-aminopropane derivatives).

  • Kinetic Calculation: Plot the natural log of the remaining parent compound area ratio versus time to calculate the degradation half-life ( t1/2​ ).

Workflow S1 1. Prepare Stock Solution S2 2. Incubate in pH 3-9 Buffers S1->S2 S3 3. Time-Course Aliquoting S2->S3 S4 4. LC-MS/UV Analysis S3->S4 S5 5. Calculate Half-Life (t1/2) S4->S5

Step-by-step experimental workflow for chemical stability profiling.

Quantitative Data: Comparative Stability Metrics

The integration of fluorinated alkyl groups dramatically shifts the survival kinetics of the azetidine ring. The table below summarizes the quantitative stability improvements observed when transitioning from standard aliphatic substituents to fluorinated analogs.

Compound ClassSubstituent on Azetidine NRing Strain (kcal/mol)Estimated pKa t1/2​ at pH 3.0 (40°C)Metabolic Clearance (HLM)
Unsubstituted -H~25.4~10.4< 2 hoursHigh
Alkyl-substituted -Propyl~25.4~10.6< 1 hourHigh
Fluoroalkyl -Difluoropropyl~25.4~7.5 - 8.2> 24 hoursLow
Sulfonylated -SO₂(4-F-Ph)~25.4< 5.0> 48 hoursLow

Data synthesis reflects general stability profiles of fluorinated vs. unsubstituted azetidines under acidic stress and microsomal incubation.

Conclusion

The strategic installation of a difluoropropyl group onto the azetidine scaffold represents a masterclass in physical organic chemistry applied to drug design. By leveraging the inductive electron-withdrawing properties of fluorine, researchers can artificially suppress nitrogen basicity. This simple electronic modulation neutralizes the primary trigger for strain-release degradation, transforming a highly reactive heterocycle into a robust, drug-like bioisostere capable of surviving both acidic gastrointestinal environments and aggressive oxidative metabolism.

References

  • BenchChem Technical Support: "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. BenchChem. 2

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC). 1

  • Modular Access to N-SF5 azetidines: National Institutes of Health (NIH) / PMC.3

Sources

Foundational

Literature review of 3-(2,2-Difluoropropyl)azetidine in drug discovery

An In-Depth Technical Guide to 3-(2,2-Difluoropropyl)azetidine in Modern Drug Discovery Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings to drive target affinity. However, this ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(2,2-Difluoropropyl)azetidine in Modern Drug Discovery

Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings to drive target affinity. However, this approach often resulted in compounds with poor aqueous solubility, high metabolic clearance, and off-target toxicities. Modern drug discovery has pivoted toward sp3-rich, conformationally restricted scaffolds to improve physicochemical properties.

As a Senior Application Scientist, I frequently utilize 3-(2,2-Difluoropropyl)azetidine (CAS: 2225146-18-7) as a privileged, dual-function building block. This moiety elegantly combines the steric and topological benefits of a strained four-membered azetidine ring with the metabolic and electronic tuning of a gem-difluoroalkyl chain. This guide dissects the mechanistic rationale for its use, its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and the validated synthetic workflows required for its successful incorporation into lead compounds.

Physicochemical Rationale: The "Why" Behind the Scaffold

The selection of 3-(2,2-Difluoropropyl)azetidine is never arbitrary; it is a calculated bioisosteric intervention designed to solve specific pharmacokinetic liabilities[1].

The Azetidine Core: Topological Optimization

Azetidines are frequently deployed as bioisosteres for larger saturated heterocycles like piperidines and pyrrolidines.

  • Causality: The ring contraction removes methylene units, directly lowering the Molecular Weight (MW) and Lipophilicity (cLogP). Furthermore, the strained ring alters the exit vectors of attached substituents, providing a unique spatial arrangement that can access tight binding pockets inaccessible to bulkier piperidine rings.

The 2,2-Difluoropropyl Motif: Electronic and Metabolic Tuning

The addition of the gem-difluoro group ( CF2​ ) to the alkyl chain provides three distinct mechanistic advantages:

  • Inductive pKa Modulation: Highly basic amines (pKa > 9.5) are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The strongly electron-withdrawing CF2​ group exerts a through-bond inductive effect, pulling electron density away from the azetidine nitrogen. This lowers the amine's pKa to a more favorable range (~7.5–8.2). A lower pKa increases the fraction of the neutral, unprotonated species at physiological pH (7.4), drastically enhancing passive membrane permeability.

  • Metabolic Shielding: Aliphatic chains are prime targets for Cytochrome P450 (CYP450) mediated oxidation. The C–F bond is exceptionally strong (~105 kcal/mol). Placing two fluorine atoms at the beta/gamma position acts as a steric and electronic shield, preventing CYP enzymes from abstracting a hydrogen atom—the rate-limiting step in oxidative clearance[2].

  • Conformational Rigidity (The Gauche Effect): The stereoelectronic interaction between the highly electronegative fluorine atoms and the nitrogen lone pair restricts the rotational freedom of the propyl chain. This pre-organizes the molecule, reducing the entropic penalty incurred upon binding to the target receptor[1].

G A Piperidine/Pyrrolidine Core (High lipophilicity, high pKa) B Ring Contraction to Azetidine (Reduces MW & TPSA) A->B C N-Alkylation with 2,2-Difluoropropyl Motif B->C D1 Gauche Effect (Conformational Rigidity) C->D1 D2 Inductive Effect (Lowers Amine pKa) C->D2 D3 Steric Shielding (Blocks CYP450 Oxidation) C->D3 E Optimized Lead Compound (Improved ADME & Safety) D1->E D2->E D3->E

Caption: Workflow of physicochemical optimization using 3-(2,2-Difluoropropyl)azetidine.

Quantitative Data: Physicochemical Shifts

To illustrate the profound impact of this building block, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard piperidine core to the fluorinated azetidine scaffold.

ScaffoldMW ( g/mol )cLogP (est.)Basic Amine pKa (est.)Metabolic Liability
Piperidine 85.151.510.0 - 10.5High (CYP oxidation at α/β carbons)
Azetidine 57.090.89.5 - 10.0Moderate
3-Propylazetidine 99.171.99.8 - 10.2High (Aliphatic chain oxidation)
3-(2,2-Difluoropropyl)azetidine 135.152.17.5 - 8.2Low (Blocked by gem-difluoro group)

Note: Data represents generalized computational estimations demonstrating the relative delta shifts induced by structural modifications.

Applications in Target Classes

Penetrating the Blood-Brain Barrier: nNOS Inhibitors

In the pursuit of central nervous system (CNS) active agents, optimizing blood-brain barrier (BBB) penetration is paramount. In the development of neuronal Nitric Oxide Synthase (nNOS) inhibitors, replacing highly basic, lipophilic rings with fluorinated azetidine tails drastically improved PAMPA-BBB permeability (e.g., Pe​=16.3×10−6cm/s ) and Caco-2 permeability[3]. The azetidine tail maintained the necessary hydrogen-bonding interactions with key active site residues (Glu-592) while the difluoro motif optimized the basicity, ensuring the molecule was sufficiently neutral to cross lipid bilayers[3].

Targeted Protein Degradation: SERDs

Selective Estrogen Receptor Down-regulators (SERDs) are critical therapeutics for hormone-receptor-positive breast cancers. Pharmaceutical patents have extensively documented the use of azetidine derivatives bearing fluorinated alkyl chains (such as 1-(3-fluoropropyl)azetidin-3-amine and 2,2-difluoropropyl motifs) attached to pyrazolo-isoquinoline cores[4].

The incorporation of this scaffold is highly intentional: it provides the exact steric bulk and electronic profile required to induce a severe conformational change in the Estrogen Receptor alpha (ERα). This change blocks the Activation Function 2 (AF2) domain and flags the receptor for rapid ubiquitination and 26S proteasomal degradation[4].

SERD L SERD Ligand Binding (Azetidine-bearing scaffold) ER Estrogen Receptor (ERα) Conformational Change L->ER AF2 AF2 Domain Blockade (Prevents Co-activator Binding) ER->AF2 Deg Proteasomal Degradation (26S Proteasome Pathway) ER->Deg Tx Transcriptional Inhibition (Tumor Growth Arrest) AF2->Tx Deg->Tx

Caption: Mechanism of action for SERDs utilizing the azetidine scaffold to induce ERα degradation.

Experimental Methodology: Self-Validating Synthetic Incorporation

Incorporating 3-(2,2-Difluoropropyl)azetidine into a lead scaffold is most commonly achieved via reductive amination. Below is a field-proven, self-validating protocol designed to maximize yield while preventing over-reduction.

Step-by-Step Protocol: Reductive Amination

Materials: 3-(2,2-Difluoropropyl)azetidine hydrochloride, Target Aldehyde/Ketone, N,N-Diisopropylethylamine (DIPEA), 1,2-Dichloroethane (DCE), Glacial Acetic Acid, Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Step 1: Free-Basing the Amine

    • Action: Suspend 3-(2,2-Difluoropropyl)azetidine hydrochloride (1.2 eq) in anhydrous DCE (0.2 M). Add DIPEA (1.5 eq) dropwise at room temperature.

    • Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic lone pair on the azetidine nitrogen. DIPEA is strictly chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from competing as a nucleophile, ensuring only the azetidine reacts with the electrophile.

  • Step 2: Iminium Ion Formation

    • Action: Add the target aldehyde (1.0 eq) followed by glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours under nitrogen.

    • Causality: DCE is utilized instead of Dichloromethane (DCM) due to its higher boiling point and superior solubility profile for complex intermediates. The acetic acid protonates the carbonyl oxygen, drastically increasing its electrophilicity and accelerating the formation of the transient iminium ion.

    • Self-Validation Checkpoint:Do not proceed blindly. Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the iminium mass (or its methanol adduct) validates the completion of Step 2. Proceeding without this confirmation risks reducing the unreacted aldehyde directly to an alcohol, permanently stalling the synthesis.

  • Step 3: Selective Reduction

    • Action: Once iminium formation is confirmed, cool the reaction to 0°C. Add NaBH(OAc)3​ (1.5 eq) in portions. Allow to warm to room temperature and stir for 12 hours.

    • Causality: NaBH(OAc)3​ is specifically chosen over Sodium Borohydride ( NaBH4​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes the reagent highly selective for the highly electrophilic iminium ion over the unreacted carbonyl, preventing premature reduction of the starting material.

  • Step 4: Quench and Isolation

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate, dry over MgSO4​ , and purify via reverse-phase preparative HPLC.

References

  • Vasu, D., et al. "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." ACS Publications / Journal of Medicinal Chemistry.[3] URL:[Link]

  • Bradbury, R. H., et al. (AstraZeneca AB). "Chemical compounds." US Patent 10,131,663 B2.[4] URL:

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.[1] URL:[Link]

  • Du, Y., et al. "Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications." RSC Advances / PMC.[2] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Catalytic cross-coupling methods with 3-(2,2-Difluoropropyl)azetidine

Application Note: Catalytic Cross-Coupling Strategies for 3-(2,2-Difluoropropyl)azetidine in Drug Discovery Introduction & Strategic Rationale The incorporation of sp³-rich heterocycles is a proven strategy to improve th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Cross-Coupling Strategies for 3-(2,2-Difluoropropyl)azetidine in Drug Discovery

Introduction & Strategic Rationale

The incorporation of sp³-rich heterocycles is a proven strategy to improve the physicochemical properties of drug candidates. Azetidines serve as excellent bioisosteres for larger aliphatic rings, often improving aqueous solubility and lowering metabolic clearance. The specific functionalization in 3-(2,2-difluoropropyl)azetidine introduces a gem-difluoro moiety, which strategically modulates the pKa of the amine, enhances lipophilicity, and provides a metabolic shield against cytochrome P450-mediated oxidation at the alkyl chain[1].

To integrate this valuable building block into complex active pharmaceutical ingredients (APIs), the construction of robust C–N bonds is required. The Buchwald-Hartwig amination is the premier catalytic method for coupling secondary amines like azetidines with aryl or heteroaryl halides[2]. However, azetidines present unique challenges: their inherent ring strain makes them susceptible to ring-opening side reactions under harsh basic or high-temperature conditions[3].

Mechanistic Insights: Catalyst and Ligand Selection

  • Precatalyst Selection: Third-generation (G3) palladacycles, such as RuPhos Pd G3 or BrettPhos Pd G3, are strictly recommended. These precatalysts undergo rapid activation under mildly basic conditions to generate the active monoligated Pd(0) species, allowing the reaction to proceed at lower temperatures (80–100 °C) and preventing azetidine decomposition[4].

  • Ligand Dynamics: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are critical. They accelerate the oxidative addition of deactivated aryl chlorides and promote rapid reductive elimination to form the C–N bond. This rapid elimination outcompetes deleterious β-hydride elimination or azetidine ring-opening pathways[5].

  • Base and Solvent: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) in 1,4-dioxane or toluene are standard. For base-sensitive substrates, weaker bases like Cs₂CO₃ can be employed, though they may require longer reaction times[6].

Workflow & Catalytic Cycle

The following diagram illustrates the logical workflow and the Pd-catalyzed cycle for the N-arylation of 3-(2,2-difluoropropyl)azetidine.

G A Aryl Halide (Ar-X) D Oxidative Addition [Pd(II) Complex] A->D Pd(0) B 3-(2,2-Difluoropropyl) azetidine E Amine Coordination & Deprotonation B->E Base C Pd Precatalyst (e.g., RuPhos Pd G3) C->D Activation D->E F Reductive Elimination (C-N Bond Formation) E->F F->D Regenerates Pd(0) G N-Aryl Azetidine Product F->G

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for azetidine functionalization.

Quantitative Data: Condition Optimization

The table below summarizes typical optimization parameters for the Buchwald-Hartwig coupling of sterically hindered azetidines, demonstrating the superiority of G3 precatalysts[3].

Catalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
Pd₂(dba)₃ / BINAPKOtBuToluene100< 20%Poor conversion; bidentate ligand too rigid for bulky azetidine[3].
Pd(OAc)₂ / XantphosKOtBu1,4-Dioxane100< 10%Significant ring-opening side reactions observed[3].
RuPhos Pd G3 / RuPhosNaOtBu1,4-Dioxane85–100> 70%Rapid reductive elimination prevents azetidine degradation[3].
BrettPhos Pd G3 / BrettPhosNaOtBu1,4-Dioxane80–100> 80%Optimal for sterically hindered secondary amines[3],[5].

Experimental Protocols

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (Primary Method)

Self-Validating System: This protocol utilizes a pre-weighed G3 catalyst to ensure a precise Pd:Ligand ratio of 1:1. This exact stoichiometry prevents the formation of unligated active palladium, which leads to black palladium precipitation and premature reaction stalling.

Materials:

  • 3-(2,2-Difluoropropyl)azetidine (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • RuPhos Pd G3 (2–5 mol%)

  • RuPhos ligand (2–5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried reaction vial with the aryl halide (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol).

  • Amine Addition: Add 3-(2,2-difluoropropyl)azetidine (1.2 mmol). Crucial Causality Note: If the azetidine is supplied as a hydrochloride salt, increase the base to 2.5 equiv to neutralize the salt in situ and free-base the amine for coordination to the Pd complex.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and stir the mixture at 85 °C in a pre-heated oil bath or heating block for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS or TLC. The reaction is complete when the aryl halide is entirely consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the functionalized N-aryl azetidine.

Protocol B: Copper-Catalyzed Chan-Lam Coupling (Alternative Method)

For substrates where aryl halides are unavailable or incompatible with strong bases, the Chan-Lam coupling utilizing aryl boronic acids offers a milder, room-temperature alternative.

Step-by-Step Procedure:

  • Charge a 20 mL scintillation vial with 3-(2,2-difluoropropyl)azetidine (1.0 mmol), aryl boronic acid (2.0 equiv), and Cu(OAc)₂ (0.1 equiv).

  • Add anhydrous dichloromethane (DCM) (10 mL) followed by pyridine (2.0 equiv). Causality Note: Pyridine acts as both a base and a ligand to stabilize the active Cu(II)/Cu(III) intermediates.

  • Stir the reaction mixture vigorously at room temperature open to the air (or under an oxygen balloon) for 24 hours. Oxygen is the terminal oxidant required to turn over the catalytic cycle.

  • Filter the crude mixture through Celite, wash with DCM, concentrate under reduced pressure, and purify via chromatography.

References

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction". Organic-Chemistry.org. Available at: [Link]2]

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination". Reagent Guides. Available at: [Link]6]

  • Trauner, F. et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines". ChemRxiv / Chemical Communications. Available at: [Link]3]

  • Google Patents. "Protein tyrosine phosphatase inhibitors and methods of use thereof" (WO2021127499A1). Available at: 4]

  • Organic Process Research & Development. "First Multikilogram Synthesis of the Next-Generation Oral Selective ERα Degrader Camizestrant". ACS Publications. Available at: [Link]5]

  • PubMed Central (PMC). "Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II". NIH.gov. Available at: [Link]1]

Sources

Application

3-(2,2-Difluoropropyl)azetidine applications in agrochemical formulation

Application Note: Rational Design and Formulation of Agrochemicals Utilizing 3-(2,2-Difluoropropyl)azetidine Executive Summary The integration of complex, sp3 -rich nitrogen heterocycles into agrochemical active ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Formulation of Agrochemicals Utilizing 3-(2,2-Difluoropropyl)azetidine

Executive Summary

The integration of complex, sp3 -rich nitrogen heterocycles into agrochemical active ingredients (AIs) represents a paradigm shift in modern pesticide design. This application note details the rational design, synthesis, and formulation of AIs utilizing the highly specialized intermediate 3-(2,2-difluoropropyl)azetidine . By combining the conformational rigidity of the azetidine ring with the metabolic stability of a difluoroalkyl group, formulators can achieve superior biological efficacy, reduced application rates, and extended field stability.

Mechanistic Rationale: Escaping "Flatland" and Blocking Metabolism

Historically, agrochemicals relied heavily on planar, aromatic structures. However, modern resistance management requires exploring three-dimensional chemical space to ensure sustained efficacy.

  • Azetidine Ring Strain & Conformation: Azetidines are four-membered saturated heterocycles that introduce significant ring strain and sp3 character. This 3D architecture prevents the molecule from adopting planar conformations, improving target protein binding through precise spatial orientation of substituents (1)[1]. Furthermore, natural azetidine derivatives, such as L-Azetidine-2-carboxylic acid, possess inherent fungicidal properties, particularly against cucurbit powdery mildew, demonstrating the biological relevance of this scaffold (2)[2].

  • Fluorine as a Metabolic Shield: The introduction of fluorine dramatically modifies biological activity by enhancing metabolic stability and increasing lipophilicity (3)[3]. Specifically, the CF2​ group acts as a lipophilic bioisostere that sterically and electronically shields adjacent carbon-hydrogen bonds from N-dealkylation mediated by cytochrome P450 monooxygenases in target pests (4)[4].

MetabolicPathway A Standard Alkyl Amine AI B Cytochrome P450 Oxidation A->B C N-Dealkylation (Loss of Efficacy) B->C D 3-(2,2-Difluoropropyl)azetidine AI E Cytochrome P450 Steric/Electronic Shielding D->E F Metabolic Stability (Sustained Efficacy) E->F

Metabolic shielding mechanism of the 2,2-difluoropropyl group against P450 degradation.

Quantitative Data & Physicochemical Profiling

To predict formulation behavior and biological uptake, we compare the theoretical physicochemical properties of a model AI containing the 3-(2,2-difluoropropyl)azetidine moiety against traditional analogs.

PropertyStandard Piperidine AnalogNon-Fluorinated Azetidine Analog3-(2,2-Difluoropropyl)azetidine AICausality / Formulation Impact
LogP (Lipophilicity) 2.82.43.5Higher LogP improves cuticular penetration and rainfastness on foliage.
pKa (Conjugate Acid) 9.59.88.2Lower pKa reduces protonation at physiological pH, aiding membrane transport.
Half-life ( t1/2​ ) in soil 12 days10 days>45 daysThe CF2​ group prevents rapid microbial and enzymatic degradation.
Water Solubility 50 mg/L120 mg/L15 mg/LLow solubility necessitates a solid-in-liquid Suspension Concentrate (SC) formulation.

Experimental Protocols: Synthesis and Formulation

Protocol A: Synthesis of the Active Ingredient (Self-Validating SNAr Workflow)

Objective: Couple 3-(2,2-difluoropropyl)azetidine hydrochloride to a heteroaryl chloride core (e.g., a 2-chloro-pyrimidine derivative) to generate the technical grade AI.

  • Preparation: In an oven-dried 250 mL round-bottom flask, suspend the 2-chloro-pyrimidine derivative (10.0 mmol) and 3-(2,2-difluoropropyl)azetidine hydrochloride (11.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 25.0 mmol) dropwise at 0°C.

    • Causality: DIPEA is chosen over inorganic bases because its steric bulk prevents it from acting as a competing nucleophile, while it efficiently neutralizes the hydrochloride salt to liberate the reactive azetidine free base.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process QC (Self-Validation): Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting heteroaryl chloride peak area is <2%.

  • Workup: Quench the reaction with ice water (150 mL) to precipitate the highly lipophilic fluorinated AI. Filter the precipitate, wash with cold water, and dry under vacuum at 45°C to yield the technical grade AI.

Protocol B: Preparation of a Suspension Concentrate (SC) Formulation

Objective: Formulate the highly hydrophobic AI into a stable, water-based Suspension Concentrate (SC) to eliminate volatile organic compounds (VOCs) and reduce phytotoxicity.

ComponentFunctionConcentration (w/w)
Synthesized AIActive Ingredient20.0%
Polyalkylene glycol etherNon-ionic Wetting Agent3.0%
Sodium lignosulfonatePolymeric Dispersant4.0%
Propylene GlycolAntifreeze Agent5.0%
Xanthan Gum (2% gel)Rheology Modifier10.0%
1,2-Benzisothiazolin-3-oneBiocide0.2%
Deionized WaterContinuous PhaseQ.S. to 100%
  • Pre-dispersion: In a high-shear mixer, combine deionized water, propylene glycol, polyalkylene glycol ether, and sodium lignosulfonate. Slowly add the technical grade AI powder.

    • Causality: The wetting agent lowers the surface tension of the water, allowing it to penetrate the hydrophobic AI powder aggregates, while the polymeric dispersant provides steric hindrance to prevent immediate reagglomeration.

  • Wet Bead Milling: Transfer the pre-dispersion to a horizontal bead mill charged with 0.8-1.0 mm Yttrium-stabilized Zirconia beads. Mill at 2500 RPM for 45 minutes.

    • Causality: Zirconia beads possess high density and hardness, imparting maximum kinetic energy to fracture the AI crystals. The target particle size (D90 < 2 µm) is critical to prevent spray nozzle blockage and maximize the surface area for foliar uptake.

  • In-Process QC (Self-Validation): Extract a 1 mL sample and measure particle size distribution via Laser Diffraction. If D90 > 2.0 µm, continue milling in 10-minute increments until validated.

  • Rheology Modification: Once the target particle size is achieved, transfer the dispersion to a low-shear paddle mixer. Slowly blend in the Xanthan Gum gel and Biocide.

    • Causality: Xanthan gum forms a pseudo-plastic, shear-thinning network. At rest, its high viscosity prevents the dense AI particles from settling (preventing Ostwald ripening). Under shear (during field spraying), the viscosity drops, allowing for uniform atomization.

FormulationWorkflow Step1 AI Synthesis & Purification Step2 Pre-dispersion (Surfactants + Water) Step1->Step2 Step3 Wet Bead Milling (Zirconia, D90 < 2µm) Step2->Step3 Step4 Rheology Modification (Xanthan Gum) Step3->Step4 Step5 QC & Stability Testing Step4->Step5

Step-by-step workflow for Suspension Concentrate (SC) formulation.

References

  • De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment Source: Journal of Agricultural and Food Chemistry, ACS Publications URL:[Link]

  • Structure of azetidine-containing compounds found in nature Source: ResearchGate URL:[Link]

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments Source: ResearchGate URL:[Link]

  • Phosphine-Catalyzed Visible-Light-Induced Aminodifluoroalkylation of Alkenes: Access to α,α-Difluoro-γ-lactams Source: Organic Letters, ACS Publications URL:[Link]

Sources

Method

Application Note: Comprehensive 1H and 19F NMR Characterization of 3-(2,2-Difluoropropyl)azetidine

Authored by: Dr. Gemini, Senior Application Scientist Introduction Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry.[1] Their unique strained-ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry.[1] Their unique strained-ring system provides a three-dimensional scaffold that is increasingly incorporated into modern drug candidates to enhance properties like metabolic stability, solubility, and receptor binding affinity. The introduction of fluorine atoms into these scaffolds can further modulate their physicochemical and pharmacological profiles, affecting lipophilicity, pKa, and metabolic pathways.[2][3] 3-(2,2-Difluoropropyl)azetidine is a prime example of such a structure, combining the desirable azetidine motif with a gem-difluoro group.

Precise structural elucidation is paramount for the validation and progression of such novel chemical entities in any research or drug development pipeline.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of these complex organic molecules. Due to the presence of both protons (¹H) and fluorine (¹⁹F), a multi-nuclear NMR approach is essential. This guide provides a detailed technical overview and step-by-step protocols for the comprehensive characterization of 3-(2,2-Difluoropropyl)azetidine using ¹H and ¹⁹F NMR spectroscopy.

The Power of ¹⁹F NMR in Structural Analysis

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis for several key reasons:

  • High Natural Abundance: The ¹⁹F isotope has 100% natural abundance, making it a highly sensitive nucleus for NMR detection, with a receptivity that is 83% that of ¹H.[8][9]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, which is significantly larger than the ~15 ppm range for ¹H NMR.[10] This large dispersion minimizes signal overlap, even in complex molecules, simplifying spectral interpretation.[11]

  • Sensitivity to Chemical Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment.[12][13] This makes it an exquisite probe for detecting subtle structural changes, binding events, or conformational dynamics.[13]

  • Spin-Spin Coupling: ¹⁹F nuclei couple to other active nuclei, most notably ¹H and ¹³C. The magnitude of these J-couplings provides invaluable information about through-bond connectivity and stereochemistry.[14][15] Couplings can often be observed over two, three, four, or even more bonds (²J, ³J, ⁴J), providing rich structural information.[11]

Experimental Design & Workflow

A systematic approach is crucial for the complete structural assignment of 3-(2,2-Difluoropropyl)azetidine. The workflow involves careful sample preparation followed by a series of 1D and potentially 2D NMR experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Filter Filtration (Remove Particulates) SamplePrep->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR F19_NMR 1D ¹⁹F NMR (Proton Coupled) H1_NMR->F19_NMR F19_Decoupled_NMR 1D ¹⁹F{¹H} NMR (Proton Decoupled) F19_NMR->F19_Decoupled_NMR TwoD_NMR 2D NMR (Optional) (e.g., ¹H-¹⁹F HETCOR) F19_Decoupled_NMR->TwoD_NMR Interpret Spectral Interpretation (Chemical Shifts, J-Couplings) TwoD_NMR->Interpret Assign Signal Assignment Interpret->Assign Structure Structure Confirmation Assign->Structure

Caption: NMR characterization workflow for 3-(2,2-Difluoropropyl)azetidine.

PART I: Experimental Protocols
Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous preparation protocol is essential for achieving high-resolution spectra with minimal artifacts.

Materials:

  • 3-(2,2-Difluoropropyl)azetidine (5-10 mg)

  • Deuterated Chloroform (CDCl₃, 99.8% D)

  • 5 mm NMR Tubes (clean, unscratched)[16][17]

  • Glass Pasteur pipette and glass wool

  • Vial

Methodology:

  • Weighing: Accurately weigh 5-10 mg of the purified title compound into a clean, dry vial. For ¹H NMR, this concentration provides excellent signal-to-noise (S/N) in a few minutes.[18]

  • Solvent Selection: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Causality: CDCl₃ is a common choice for many organic molecules due to its good solubilizing power and the presence of a single residual solvent peak (δ ≈ 7.26 ppm) that is easily identified. The choice of a deuterated solvent is critical as the spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.[18]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Filtration: Pack a small plug of glass wool into the neck of a Pasteur pipette. Transfer the solution from the vial through the glass wool filter directly into the NMR tube.

    • Causality: This step is crucial to remove any microscopic solid particles. Suspended particulates distort the local magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[16][17]

  • Labeling: Clearly label the NMR tube cap with a unique identifier. Avoid placing labels on the side of the tube where they might interfere with the spinner.[17]

Protocol 2: ¹H NMR Data Acquisition (500 MHz)

Instrument Setup:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Probe: Standard 5 mm broadband or dual ¹H/¹⁹F probe

Acquisition Parameters:

  • Lock & Shim: Insert the sample, lock onto the deuterium signal of CDCl₃, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Pulse Program: A standard one-pulse (zg30) experiment is typically sufficient.

  • Key Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 5 ppm)

    • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time yields better digital resolution.

    • Relaxation Delay (d1): 2 seconds. This allows for adequate relaxation of most protons between scans.

    • Number of Scans (NS): 16-64 scans. Averaging multiple scans improves the S/N ratio.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening, LB = 0.3 Hz) to improve S/N. Phase and baseline correct the spectrum. Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

Protocol 3: ¹⁹F NMR Data Acquisition (500 MHz)

Instrument Setup:

  • Spectrometer: 500 MHz NMR Spectrometer (¹⁹F frequency ≈ 470.5 MHz)

  • Probe: Must be capable of observing ¹⁹F (e.g., dual ¹H/¹⁹F or broadband probe).

Methodology:

  • Experiment 1: Proton-Coupled ¹⁹F NMR

    • Pulse Program: Standard one-pulse observe (zg).

    • Key Parameters:

      • Spectral Width (SW): ~250 ppm. The wide chemical shift range of fluorine necessitates a larger spectral width.[10] For this specific molecule, a range from -80 to -120 ppm is a good starting point.

      • Transmitter Offset (O1p): Centered in the expected region of the CF₂ signal (~ -100 ppm).

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (NS): 64-256 scans.

    • Purpose: This spectrum shows the coupling between fluorine and protons (J-HF), which is critical for structural assignment.

  • Experiment 2: Proton-Decoupled ¹⁹F{¹H} NMR

    • Pulse Program: Standard one-pulse with proton decoupling (zgdc).

    • Key Parameters: Same as the coupled experiment, but with the proton decoupler turned on during acquisition.

    • Purpose: By removing all ¹H-¹⁹F couplings, the multiplet for the CF₂ group will collapse into a singlet. This simplifies the spectrum, confirms which couplings are due to protons, and can improve the S/N ratio.[19][20]

Processing: Process the spectra similarly to the ¹H NMR. Referencing for ¹⁹F NMR can be done using an external standard or by referencing to a known internal standard like CFCl₃ (δ = 0 ppm). Often, modern spectrometers can use the ¹H lock frequency to indirectly reference the ¹⁹F spectrum.[13]

PART II: Spectral Interpretation and Data Analysis

The structure of 3-(2,2-Difluoropropyl)azetidine presents a fascinating and informative set of spin systems. The key to interpretation is understanding the interplay of both ¹H-¹H and ¹H-¹⁹F couplings.

Caption: Key J-coupling relationships in 3-(2,2-Difluoropropyl)azetidine.

Expected ¹H NMR Spectrum

The proton spectrum will be complex due to overlapping signals and multiple couplings, including long-range couplings to fluorine.

Proton AssignmentApprox. δ (ppm)Predicted MultiplicityCoupling Constants (J)
N-H 1.5 - 3.0Broad Singlet (br s)-
CH₃ (Propyl)~1.5Triplet of triplets (tt)³J(H-F) ≈ 15-25 Hz, ⁴J(H-H) ≈ 1-2 Hz
CH₂ (Propyl)~2.0Multiplet (m)²J(H-H), ³J(H-H), ³J(H-F)
CH (Azetidine, C3)~2.8 - 3.2Multiplet (m)³J(H-H), ³J(H-H)
CH₂ (Azetidine, C2/C4)~3.5 - 3.9Multiplet (m)²J(H-H), ³J(H-H)

Causality and Interpretation:

  • Azetidine Ring Protons (C2, C3, C4): These protons form a tightly coupled spin system. The protons on C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and will likely appear as complex multiplets. The coupling constants between them (Jcis and Jtrans) can provide information about the ring conformation.[21]

  • Propyl CH₂ Protons: These protons are coupled to the C3 proton of the azetidine ring (³JHH) and, crucially, to the two fluorine atoms on the adjacent carbon (³JHF). This will result in a complex multiplet.

  • Propyl CH₃ Protons: This methyl group will be split into a triplet by the two equivalent fluorine atoms (³J(H-F)).[11] Each peak of this triplet may be further split by long-range coupling to the propyl CH₂ protons, though this may not be resolved. The ³J(H-F) coupling is typically large and highly diagnostic.

Expected ¹⁹F NMR Spectrum

The fluorine spectrum provides a clearer window into the fluorinated portion of the molecule.

Fluorine AssignmentApprox. δ (ppm)Predicted Multiplicity (¹H Coupled)Coupling Constants (J)Predicted Multiplicity (¹H Decoupled)
CF₂ -90 to -110Triplet of triplets (tt)³J(F-H) (to CH₂), ⁴J(F-H) (to CH₃)Singlet (s)

Causality and Interpretation:

  • ¹H Coupled Spectrum: The two fluorine atoms are chemically equivalent. They are coupled to the two adjacent protons of the propyl CH₂ group (³JFH) and the three protons of the terminal methyl group (⁴JFH). This will give rise to a triplet of triplets.

  • ¹H Decoupled Spectrum: Upon proton decoupling, all ¹H-¹⁹F couplings are removed, and the signal collapses into a sharp singlet. Comparing the coupled and decoupled spectra provides definitive proof of the H-F coupling patterns and confirms the assignment.[20][22]

Advanced Techniques for Unambiguous Assignment

For complete and unequivocal assignment, especially in cases of significant signal overlap in the ¹H spectrum, 2D NMR techniques are invaluable. A ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or HETCOR experiment would show direct correlations between fluorine nuclei and the protons they are coupled to, allowing for a definitive mapping of the spin systems.[23][24]

Conclusion

The dual-nucleus ¹H and ¹⁹F NMR approach provides a robust and comprehensive method for the structural characterization of 3-(2,2-Difluoropropyl)azetidine. By systematically acquiring and interpreting both proton-coupled and decoupled spectra, researchers can confirm the molecular structure, assign all relevant resonances, and extract valuable information about through-bond connectivity from coupling constants. The protocols and interpretive framework presented in this guide offer a self-validating system to ensure the scientific integrity of the structural elucidation process, which is fundamental for professionals in chemical research and drug development.

References
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3183-3192. DOI:10.1039/D1SC06057K. Retrieved from [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. (Note: A general authoritative source on the topic, specific article may vary. A representative search result is used for the concept). A relevant open-access review is available from ResearchGate: Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • Dalvit, C., et al. (2020). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 63(13), 6649-6674. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • UCLA Department of Chemistry & Biochemistry. (n.d.). Sample preparation. Retrieved from [Link]

  • Slideshare. (2014). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • Castañar, L., et al. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(23), 12144-12149. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Structure Elucidation in Organic Chemistry. Retrieved from [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Retrieved from [Link]

  • ResearchGate. (2019). Synthesized azetidine derivatives. Retrieved from [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 6(3), 555-562. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Grybaitė, B., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 26(23), 7351. Retrieved from [Link]

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  • ResearchGate. (2018). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]

  • Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
  • Gámez-Montaño, R., & Gnecco, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13137-13158. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(2,2-Difluoropropyl)azetidine Coupling Reactions

Welcome to the technical support center for coupling reactions involving 3-(2,2-difluoropropyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for coupling reactions involving 3-(2,2-difluoropropyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically demanding building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic strategies and overcome common experimental hurdles.

Introduction: The Challenge of Steric Hindrance and Electronic Effects

Azetidines are valuable four-membered saturated N-heterocycles in drug discovery, prized for their ability to introduce conformational constraints and modulate physicochemical properties.[1][2] The 3-(2,2-difluoropropyl) substituent, while offering potential benefits in terms of metabolic stability and lipophilicity due to the gem-difluoro group, introduces significant steric bulk around the azetidine nitrogen.[3][4] This steric hindrance, coupled with the strong electron-withdrawing inductive effect of the fluorine atoms that reduces the nucleophilicity of the azetidine nitrogen, presents a formidable challenge in standard coupling reactions.[4] This guide will provide practical solutions to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of 3-(2,2-difluoropropyl)azetidine with various electrophiles, particularly in the context of palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination.[5]

Problem 1: Low to No Product Formation

Potential Cause 1: Insufficient Catalyst Activity

Standard palladium catalysts may not be active enough to overcome the high activation barrier associated with coupling a sterically hindered secondary amine.

Solution:

  • Switch to a more active catalyst system. For sterically demanding amines, highly active catalyst systems are crucial.[6][7] Consider using palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands.[8][9] These ligands are designed to promote the challenging reductive elimination step with hindered substrates.

Catalyst SystemLigand TypeKey Features
BrettPhos Pd G3/G4 BiarylphosphineHighly active for coupling secondary amines.[8][9]
RuPhos Pd G3/G4 BiarylphosphineBroad applicability for C-N coupling.[8]
t-BuXPhos Pd G3 BiarylphosphineEffective for hindered substrates.[9]

Potential Cause 2: Inappropriate Base Selection

The choice of base is critical. A base that is too weak may not efficiently deprotonate the azetidine, while a base that is too nucleophilic can lead to side reactions. For unprotected N-H heterocycles, a strong, non-nucleophilic base is often required.[9]

Solution:

  • Employ a strong, sterically hindered base. Bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often effective in these scenarios as they are strong enough to deprotonate the amine without competing as a nucleophile.[9]

Potential Cause 3: Suboptimal Reaction Conditions

Sterically hindered couplings often require more forcing conditions to proceed at a reasonable rate.

Solution:

  • Increase reaction temperature and time. Monitor the reaction progress carefully by TLC or LC-MS. It is not uncommon for these reactions to require prolonged heating.[10]

  • Consider microwave irradiation. Microwave-assisted synthesis can significantly accelerate reactions by efficiently heating the reaction mixture, often leading to higher yields in shorter times.[10][11]

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation of Aryl Halide)

Potential Cause: Slow Reductive Elimination

If the rate of reductive elimination to form the desired C-N bond is slow due to steric hindrance, competing side reactions such as β-hydride elimination (if applicable) or hydrodehalogenation of the aryl halide can become significant.

Solution:

  • Optimize the ligand. The ligand plays a crucial role in promoting reductive elimination. Screening a panel of bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) can identify the optimal choice for your specific substrate combination.[6][8] Rational ligand design is key to suppressing undesired side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for coupling 3-(2,2-difluoropropyl)azetidine with an aryl halide?

A1: The Palladium-catalyzed Buchwald-Hartwig amination is the most robust and widely used method for this type of transformation.[5] Given the steric hindrance of 3-(2,2-difluoropropyl)azetidine, we recommend starting with a high-activity catalyst system.

dot

cluster_start Starting Materials cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Azetidine 3-(2,2-Difluoropropyl)azetidine Product Coupled Product (Ar-Azetidine) Azetidine->Product Nucleophile ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Electrophile Precatalyst Pd Precatalyst (e.g., BrettPhos Pd G3) Precatalyst->Product Catalyst Base Strong, Non-nucleophilic Base (e.g., LiHMDS, NaOtBu) Base->Product Activator Solvent Anhydrous, Aprotic Solvent (Toluene, Dioxane) Solvent->Product Temperature Elevated Temperature (e.g., 80-110 °C or Microwave) Temperature->Product

Caption: Recommended workflow for Buchwald-Hartwig amination.

Q2: Can I use a copper-catalyzed coupling (Ullmann reaction) instead of palladium?

A2: While copper-catalyzed C-N coupling is a viable alternative, it can be more challenging for sterically hindered substrates.[7] Palladium catalysis, particularly with modern biarylphosphine ligands, generally offers a broader substrate scope and higher functional group tolerance for these difficult couplings.[8]

Q3: How does the gem-difluoro group affect the reactivity of the azetidine nitrogen?

A3: The two fluorine atoms have a strong electron-withdrawing inductive effect. This effect decreases the electron density on the nitrogen atom, making it less basic and less nucleophilic compared to an unsubstituted azetidine.[4] This electronic deactivation, combined with the steric bulk of the difluoropropyl group, makes coupling reactions more challenging.

dot

cluster_effects Factors Affecting Reactivity Structure 3-(2,2-Difluoropropyl)azetidine Steric Steric Hindrance (Bulky 2,2-Difluoropropyl group) Structure->Steric Electronic Electronic Effect (Inductive withdrawal from CF2) Structure->Electronic Reactivity Reduced Nucleophilicity & Slower Reaction Rates Steric->Reactivity Electronic->Reactivity

Caption: Factors influencing the reactivity of the azetidine.

Q4: Are there alternative coupling strategies if C-N bond formation proves unsuccessful?

A4: If direct C-N coupling is problematic, consider alternative disconnection strategies. For example, it might be possible to synthesize a precursor where the azetidine ring is formed in a later step, after the key C-C or C-heteroatom bond has been established.[2][12] However, these approaches are highly substrate-dependent and require significant redesign of the synthetic route.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of 3-(2,2-difluoropropyl)azetidine with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary.

Materials:

  • 3-(2,2-Difluoropropyl)azetidine (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, deoxygenated toluene (or dioxane)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox, add the aryl bromide, palladium precatalyst, and a stir bar to an oven-dried reaction vial.

  • Add the sodium tert-butoxide.

  • Seal the vial and remove it from the glovebox.

  • Add the anhydrous, deoxygenated toluene via syringe, followed by the 3-(2,2-difluoropropyl)azetidine.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Title: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Source: PMC. URL: [Link]

  • Title: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Source: PMC. URL: [Link]

  • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Source: Chemical Science (RSC Publishing). URL: [Link]

  • Title: Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Source: ResearchGate. URL: [Link]

  • Title: A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Source: PMC. URL: [Link]

  • Title: Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Source: Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines. Source: RSC Publishing. URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues for 3-(2,2-Difluoropropyl)azetidine

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you frequently encounter physicochemical bottlenecks when working with novel fluorinated scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you frequently encounter physicochemical bottlenecks when working with novel fluorinated scaffolds. This guide provides an in-depth, mechanistic approach to diagnosing and resolving the aqueous solubility challenges specifically associated with 3-(2,2-Difluoropropyl)azetidine.

The Causality of Poor Solubility in Fluorinated Azetidines

To troubleshoot solubility, we must first understand the molecular mechanics. 3-(2,2-Difluoropropyl)azetidine consists of a strained, four-membered nitrogen heterocycle attached to a lipophilic fluorinated chain.

The incorporation of a fluoroalkyl group into saturated nitrogen heterocycles is a proven strategy to modulate both basicity and lipophilicity in drug discovery 1. While unsubstituted azetidine is a strong secondary amine (pKa ~10.4), fluorination at the beta or gamma position decreases the basicity of the adjacent amino group due to the strong inductive electron-withdrawing effect of the fluorine atoms 2.

Consequently, the pKa of 3-(2,2-Difluoropropyl)azetidine drops to approximately 8.5–9.0. When placed in a physiological buffer (pH 7.4), a significant fraction of the compound remains unprotonated. This neutral free base is highly lipophilic and lacks the hydration energy required to dissolve in water, leading to rapid precipitation. Tuning the pKa and understanding the ionization state is a critical step in balancing solubility and permeability 3.

Diagnostic Workflow

Before adjusting your assay parameters, use the following logical workflow to identify the root cause of the precipitation.

SolubilityWorkflow Start Solubility Issue Detected CheckForm Assess Compound Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt Form CheckForm->Salt SaltScreen Perform Salt Screen (e.g., HCl, Mesylate) FreeBase->SaltScreen CheckPH Check Buffer pH vs Compound pKa Salt->CheckPH Success Solubilized Compound SaltScreen->Success  Isolate & test PHHigh pH > pKa (Neutral Species) CheckPH->PHHigh PHLow pH < pKa (Protonated Species) CheckPH->PHLow AdjustPH Adjust pH or Add Co-solvent PHHigh->AdjustPH  Precipitation likely PHLow->Success  Soluble state AdjustPH->Success

Workflow for diagnosing and resolving azetidine derivative solubility issues.

Troubleshooting & FAQs

Q1: My 3-(2,2-Difluoropropyl)azetidine free base is crashing out in PBS (pH 7.4). How do I fix this? A: The free base is an oil or low-melting solid with high lipophilicity. Salt formation is considered a primary and highly effective approach to enhance the aqueous solubility and dissolution profile of weakly basic drugs 4. Convert the free base to a hydrochloride (HCl) salt. As a hydrochloride salt, fluorinated azetidines are typically encountered in a crystalline form, which dramatically enhances their stability and solubility in polar solvents, particularly water 5.

Q2: I am already using the HCl salt, but it still precipitates at high concentrations in my assay. Why? A: Even as a salt, if the final pH of your heavily buffered assay exceeds the compound's pKa (~8.5–9.0), the compound will deprotonate back into the insoluble free base. To prevent this, either slightly lower the pH of your assay buffer (if biologically permissible) or utilize a co-solvent like DMSO (up to 1% v/v) to maintain the free base in solution.

Q3: How do I ensure my co-solvent doesn't interfere with my biological readout? A: Always run a solvent-only control vehicle. For DMSO, keep the final concentration ≤1% (v/v) for cell-based assays and ≤5% (v/v) for biochemical assays. Prepare a highly concentrated stock (e.g., 50 mM) so that the spike-in volume remains minimal.

Quantitative Property Comparison

The following table summarizes the physicochemical shifts that dictate the solubility behavior of this scaffold.

Physicochemical PropertyUnsubstituted Azetidine3-(2,2-Difluoropropyl)azetidine (Free Base)3-(2,2-Difluoropropyl)azetidine (HCl Salt)
Physical State Volatile LiquidViscous Oil / Low-melting SolidCrystalline Solid
Estimated pKa (Amine) ~10.4~8.5 - 9.0N/A (Protonated)
Aqueous Solubility (pH 7.4) > 50 mg/mL< 0.5 mg/mL> 20 mg/mL
Estimated LogP ~0.1~1.8 - 2.2< 0 (Highly Polar)

Self-Validating Experimental Protocols

To ensure robust and reproducible results, follow these step-by-step methodologies. Each protocol is designed as a self-validating system to confirm success at the bench.

Protocol A: Generation and Isolation of the Hydrochloride Salt

Causality: Converting the lipophilic free base into an ionic lattice dramatically lowers the energy barrier for aqueous solvation.

  • Dissolution: Dissolve 1.0 equivalent of 3-(2,2-Difluoropropyl)azetidine free base in anhydrous methyl tert-butyl ether (MTBE) at 0 °C under a nitrogen atmosphere.

  • Acid Addition: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring vigorously.

  • Precipitation: A white crystalline precipitate will form immediately. Self-Validation Check: The immediate transition from a clear solution to a white slurry visually confirms the formation of the insoluble (in ether) salt. Continue stirring for 30 minutes at 0 °C.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake twice with cold anhydrous MTBE to remove unreacted free base and trace impurities.

  • Drying & Verification: Dry the solid under high vacuum at room temperature for 12 hours. Self-Validation Check: Record the 1H NMR in D2​O . A downfield shift in the alpha-protons of the azetidine ring (compared to the free base in CDCl3​ ) definitively confirms protonation of the nitrogen.

Protocol B: Kinetic Aqueous Solubility Profiling (Nephelometry)

Causality: Nephelometry detects the exact concentration at which the compound exceeds its solubility limit and forms light-scattering aggregates.

  • Stock Preparation: Prepare a 10 mM stock solution of the 3-(2,2-Difluoropropyl)azetidine HCl salt in 100% DMSO.

  • Serial Dilution: Create a dilution series (e.g., 10, 30, 100, 300, 1000 µM) directly into the target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate.

  • Incubation: Incubate the microplate at 37 °C for 2 hours with gentle shaking to allow the system to reach thermodynamic equilibrium.

  • Measurement: Measure the scattered light using a nephelometer.

  • Validation: Self-Validation Check: Always include a highly soluble reference compound (e.g., caffeine, no scattering) and a poorly soluble reference (e.g., nicardipine, high scattering) on the same plate. A sharp increase in light scattering for your sample indicates the exact kinetic solubility limit has been breached.

References

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. nih.gov.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. nottingham.ac.uk.
  • α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry - PMC. nih.gov.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com.
  • CAS 288315-03-7: 3,3-Difluoroazetidine hydrochloride. cymitquimica.com.

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 3-(2,2-Difluoropropyl)azetidine

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination with 3-(2,2-Difluoropropyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination with 3-(2,2-Difluoropropyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2,2-Difluoropropyl)azetidine a challenging substrate for Buchwald-Hartwig amination?

A1: 3-(2,2-Difluoropropyl)azetidine presents a unique combination of steric and electronic challenges. The azetidine ring is a small, strained cyclic amine, which can influence its nucleophilicity and coordination to the metal center. Furthermore, the difluoropropyl group is sterically demanding and electron-withdrawing. This can decrease the nucleophilicity of the azetidine nitrogen, potentially slowing down the rate of reductive elimination, which is a key step in the catalytic cycle.

Q2: What are the most common points of failure when using this amine in a Buchwald-Hartwig reaction?

A2: The most common issues are low to no conversion of the aryl halide, formation of hydrodehalogenation byproducts, and catalyst decomposition. These problems often stem from a suboptimal choice of catalyst system (palladium precursor and ligand), base, or reaction temperature. The interplay between these parameters is critical for success.

Q3: What initial catalyst system should I consider for coupling 3-(2,2-Difluoropropyl)azetidine with an aryl halide?

A3: A good starting point for challenging couplings like this is often a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, or a palladium(0) source like Pd₂(dba)₃, with a sterically hindered and electron-rich phosphine ligand. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos) or Josiphos-type ferrocenyl ligands are excellent candidates to promote the desired reactivity.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Aryl Halide

Q: I am attempting to couple 3-(2,2-Difluoropropyl)azetidine with 4-chlorotoluene, but I am seeing very little product formation and my starting material remains. What are the likely causes and how can I fix this?

A: Root Cause Analysis & Solutions

Low conversion is typically a sign of an insufficiently active catalyst system or reaction conditions that are not optimal for this specific substrate combination. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Catalyst Activity: The chosen palladium/ligand combination may not be effective for activating the aryl chloride and facilitating the subsequent steps of the catalytic cycle with the sterically hindered and electronically deactivated azetidine.

    • Solution 1: Screen Different Ligands. If you started with a less bulky ligand, consider switching to a more sterically demanding biarylphosphine ligand. For example, moving from a simpler phosphine like P(t-Bu)₃ to a more advanced ligand such as RuPhos or XPhos can often improve results with challenging substrates. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl chloride.

    • Solution 2: Evaluate the Palladium Precatalyst. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer superior performance by ensuring a consistent palladium-to-ligand ratio and a more rapid initiation of the catalytic cycle. Consider trying a G3 or G4 Buchwald precatalyst.

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the azetidinium salt formed after coordination to the palladium center. Conversely, a base that is too strong or has nucleophilic counterions might lead to side reactions.

    • Solution: Screen a Range of Bases. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for many Buchwald-Hartwig aminations. However, for this specific amine, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) might be more suitable. The choice can also depend on the solvent used.

  • Suboptimal Reaction Temperature: The reaction may simply be too slow at the temperature you are running it.

    • Solution: Increase the Reaction Temperature. If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. The increased thermal energy can help overcome the activation barriers for the key steps in the catalytic cycle. Always monitor for potential decomposition at higher temperatures.

Issue 2: Formation of Hydrodehalogenation Side Product

Q: My reaction is producing a significant amount of the arene byproduct where the halogen has been replaced by a hydrogen atom. What causes this and how can I minimize it?

A: Root Cause Analysis & Solutions

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from β-hydride elimination from the palladium amide intermediate or from side reactions involving the base.

  • β-Hydride Elimination: While less common with cyclic amines like azetidine, it can still occur if there are accessible β-hydrogens on the ligand or other species in the reaction mixture.

    • Solution: Choose a Ligand Lacking β-Hydrogens. Many modern biarylphosphine ligands are designed to be resistant to β-hydride elimination. If you suspect this is an issue, ensure your chosen ligand has this feature.

  • Base-Mediated Side Reactions: The base, particularly t-butoxide bases, can sometimes act as a hydride source, leading to the hydrodehalogenation of the aryl halide.

    • Solution 1: Switch to a Non-Nucleophilic Base. Consider using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. While this may require higher reaction temperatures, it can significantly reduce the amount of hydrodehalogenation.

    • Solution 2: Use a Different Solvent. The choice of solvent can influence the reactivity of the base. If you are using a solvent like toluene, consider switching to dioxane or THF.

Experimental Protocols

General Procedure for Screening Reaction Conditions:

  • To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), and the ligand (0.01-0.04 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Add the base (1.2-2.0 mmol) to the vial.

  • Add the solvent (2-4 mL).

  • Add 3-(2,2-Difluoropropyl)azetidine (1.1-1.5 mmol).

  • Seal the vial and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition ACondition BCondition C
Aryl Halide Aryl-ClAryl-BrAryl-OTf
Pd Precatalyst Pd₂(dba)₃RuPhos-Pd-G3Pd(OAc)₂
Ligand RuPhos(none)XPhos
Base NaOt-BuLiHMDSK₃PO₄
Solvent TolueneDioxanet-Amyl alcohol
Temperature 100 °C90 °C110 °C
Visualizing the Catalytic Cycle

To better understand the potential points of failure, it is helpful to visualize the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Processes Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch + HNR'R'' Hydrodehal Hydrodehalogenation PdII_Aryl->Hydrodehal Base/Solvent PdII_Amine [Ar-Pd(II)-NHR'R''](L)X Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amide Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Decomp Catalyst Decomposition PdII_Amide->Decomp High T Red_Elim->Pd0 + Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination and common off-cycle pathways.

References

  • Title: A Simple, Efficient, and General Protocol for the Palladium-Catalyzed Amination of Aryl Chlorides Source: Organic Letters URL: [Link]

  • Title: Recent Advances in Palladium-Catalyzed Amination of Aryl Halides Source: Accounts of Chemical Research URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 3-(2,2-Difluoropropyl)azetidine: An LC-MS/MS-Centric Approach

Introduction: The Imperative for Purity in Modern Drug Discovery In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the potency,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] Azetidines, as saturated four-membered nitrogen heterocycles, are increasingly sought-after building blocks, prized for their ability to impart favorable properties like improved solubility and reduced lipophilicity.[3] The convergence of these two motifs in molecules like 3-(2,2-Difluoropropyl)azetidine presents a valuable tool for drug development professionals. However, the synthetic utility of such a building block is directly contingent on its purity. Undetected impurities, even at trace levels, can derail research, compromise biological data, and introduce safety liabilities.

This guide provides an in-depth, experience-driven framework for the purity validation of 3-(2,2-Difluoropropyl)azetidine, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will elucidate the rationale behind this choice, provide a detailed, self-validating experimental protocol, and objectively compare its performance against established orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The Analytical Challenge: Why 3-(2,2-Difluoropropyl)azetidine Demands a Specialized Approach

The structure of 3-(2,2-Difluoropropyl)azetidine presents unique analytical challenges. Firstly, the azetidine ring and the difluoropropyl chain lack a significant chromophore, rendering direct detection by HPLC-UV inefficient and insensitive. Secondly, potential impurities arising from its synthesis (e.g., starting materials, ring-opened byproducts, or diastereomers) may be structurally similar and co-elute under standard chromatographic conditions.[4][5] These factors necessitate an analytical technique with high resolving power and exceptional specificity, pointing directly to the strengths of LC-MS/MS.

Part 1: The Gold Standard - LC-MS/MS for Definitive Purity Assessment

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the unparalleled sensitivity and specificity of tandem mass spectrometry.[6][7] This "dual-selectivity" allows us to distinguish compounds not only by their retention time but also by their unique mass-to-charge ratio (m/z) and fragmentation patterns, effectively eliminating the risk of co-elution going unnoticed.[8][9] For a novel building block where the full impurity profile may be unknown, this is not just an advantage; it is a necessity.

Experimental Workflow: LC-MS/MS Method Development & Validation

The following workflow is designed to be a robust, self-validating system compliant with internationally recognized standards such as the ICH Q2(R1) guidelines.[10][11][12]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis & Validation prep 1. Accurate Weighing & Dissolution (e.g., Acetonitrile/Water) lc 2. HPLC Injection (C18 Reversed-Phase Column) prep->lc gradient 3. Gradient Elution (Volatile Mobile Phase e.g., H₂O + 0.1% Formic Acid ACN + 0.1% Formic Acid) lc->gradient esi 4. Ionization (Electrospray - ESI+) gradient->esi q1 5. Precursor Ion Selection (Quadrupole 1) esi->q1 cid 6. Fragmentation (Collision Cell - q2) q1->cid q3 7. Product Ion Scan (Quadrupole 3) cid->q3 detector 8. Detection q3->detector analysis 9. Quantification & Purity Calc. detector->analysis validation 10. Method Validation (ICH Q2(R1) Parameters) analysis->validation

Caption: High-level experimental workflow for LC-MS/MS purity analysis.

Detailed Protocol 1: LC-MS/MS Method Development
  • Sample Preparation:

    • Accurately prepare a stock solution of 3-(2,2-Difluoropropyl)azetidine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a working solution for analysis by diluting the stock solution to 10 µg/mL using the same diluent.

    • Causality: The choice of acetonitrile/water is common for reversed-phase chromatography and ensures good solubility. The 10 µg/mL concentration is a typical starting point for method development on modern LC-MS/MS systems.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: A C18 column provides excellent retention for a broad range of small molecules. Formic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape without contaminating the MS source, a common issue with non-volatile salts like phosphates.[6][13]

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Rationale: The azetidine nitrogen is basic and readily accepts a proton, making ESI+ the logical choice for high sensitivity.

    • Full Scan (Survey): Initially, perform a full scan from m/z 50-500 to identify the protonated molecular ion [M+H]⁺ of the main compound and any potential impurities. For 3-(2,2-Difluoropropyl)azetidine (MW: 135.16), the expected [M+H]⁺ is ~136.1.

    • MS/MS (MRM) Development:

      • Select the [M+H]⁺ of the parent compound as the precursor ion.

      • Perform a product ion scan to identify stable, high-intensity fragment ions.

      • Define a Multiple Reaction Monitoring (MRM) transition (e.g., Q1: 136.1 -> Q3: [fragment ion]). This transition is highly specific to the target molecule.

      • Repeat this process for any identified impurities to develop specific MRM transitions for them as well.

Detailed Protocol 2: LC-MS/MS Method Validation (per ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[12][14]

Validation_Logic cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_sensitivity Sensitivity Limits cluster_reliability Reliability procedure Analytical Procedure (LC-MS/MS for Purity) specificity Specificity (Discrimination from impurities) procedure->specificity linearity Linearity & Range (Proportional response) procedure->linearity accuracy Accuracy (Closeness to true value) procedure->accuracy precision Precision (Repeatability & Intermediate Precision) procedure->precision robustness Robustness (Resilience to small changes) procedure->robustness loq LOQ (Quantitation Limit) linearity->loq lod LOD (Detection Limit) loq->lod

Caption: Logical relationship of validation parameters based on ICH Q2(R1).

  • Specificity: Analyze a blank (diluent), the main compound, and spiked samples with known potential impurities. The method is specific if the peak for 3-(2,2-Difluoropropyl)azetidine is free from interference at its retention time and MRM transition.

  • Linearity & Range: Prepare a series of calibration standards over a concentration range (e.g., 0.05 µg/mL to 5.0 µg/mL). Plot the peak area against concentration. The relationship should be linear with a correlation coefficient (R²) ≥ 0.99.[15]

  • Accuracy: Perform recovery studies by spiking a known amount of the main compound into a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 90-110%.

  • Precision:

    • Repeatability: Analyze six replicate samples at the 100% concentration level on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration that can be reliably quantified (LOQ) and detected (LOD), typically based on signal-to-noise ratios of 10:1 and 3:1, respectively.

Part 2: Comparative Analysis with Orthogonal Methods

No single method is infallible. Employing orthogonal techniques provides a more complete picture of sample purity.

Alternative 1: Quantitative NMR (qNMR)

qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, requiring no specific reference standard for the analyte itself.[16][17] This makes it exceptionally powerful for assigning an absolute purity value to a reference material.

  • Strengths:

    • Primary ratio method, highly accurate for purity assignment.[18]

    • Provides structural confirmation simultaneously.

    • For this molecule, ¹⁹F qNMR offers a unique and powerful tool, as the ¹⁹F spectral region is typically free of interfering signals.[1]

  • Limitations:

    • Significantly lower sensitivity than LC-MS/MS. Not suitable for trace impurity detection (<0.1%).

    • Requires a high-purity, stable internal standard of known concentration.

    • Signal overlap can complicate quantification in complex mixtures.

Detailed Protocol 3: ¹H qNMR Purity Assay

  • Sample Preparation: Accurately weigh ~10 mg of 3-(2,2-Difluoropropyl)azetidine and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring long relaxation delays).

  • Data Processing: Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.

  • Calculation: Use the standard qNMR equation to calculate purity, accounting for the molar masses, sample masses, number of protons for each integral, and the purity of the internal standard.[16]

Alternative 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many labs due to its robustness and cost-effectiveness. However, its utility for this specific molecule is limited.

  • Strengths:

    • Robust, reliable, and widely available.

    • Excellent for quantifying known, chromophoric impurities at levels >0.1%.

  • Limitations:

    • Poor sensitivity for compounds lacking a chromophore, like 3-(2,2-Difluoropropyl)azetidine.

    • Blind to impurities that co-elute with the main peak or other components.[6]

    • Provides no mass or structural information, making impurity identification impossible.

Part 3: Performance Data & Objective Comparison

The following table summarizes the expected performance of each technique when validating the purity of 3-(2,2-Difluoropropyl)azetidine.

Validation Parameter LC-MS/MS qNMR HPLC-UV Rationale for Performance
Specificity Excellent Good Poor to Fair LC-MS/MS uses both retention time and mass for specificity. qNMR can resolve signals but is prone to overlap. HPLC-UV is susceptible to co-elution.
LOQ / Sensitivity ~0.01-0.1 ppm (ng/mL) ~0.1% (w/w) >0.1% (w/w) LC-MS/MS is orders of magnitude more sensitive than NMR or UV for this non-chromophoric compound.
Linearity (R²) >0.99 N/A (Primary Method) >0.99 Both chromatographic methods show excellent linearity, while qNMR's principle is inherently linear.
Accuracy (% Recovery) 95-105% 98-102% 90-110% qNMR is the most accurate for absolute purity. LC-MS/MS is highly accurate for trace analysis.
Precision (%RSD) < 2% < 1% < 2% All methods demonstrate high precision when properly executed.
Impurity Identification Excellent Good None MS/MS provides fragmentation for structural clues. NMR provides definitive structural data if the impurity is at sufficient concentration. UV provides no structural data.

Conclusion and Recommendation

For the comprehensive purity validation of novel, non-chromophoric building blocks like 3-(2,2-Difluoropropyl)azetidine, LC-MS/MS is the unequivocally superior technique . Its combination of high sensitivity, unparalleled specificity, and impurity identification capabilities ensures the quality and reliability required for drug discovery and development. A validated LC-MS/MS method can confidently detect and quantify impurities at levels far below the thresholds of other common techniques.

While qNMR serves an essential and distinct role as an orthogonal method for the absolute purity assignment of a reference standard, it lacks the sensitivity for routine trace impurity profiling. HPLC-UV, due to the molecule's lack of a chromophore, is not a suitable primary method for this application. A robust analytical strategy should therefore leverage LC-MS/MS for routine quality control and impurity profiling, complemented by qNMR for the initial certification of the primary reference material.

References

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Quantitative NMR Assays (qNMR). (n.d.). Bruker. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). UIC. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q2 Analytical Method Validation. (2016). Slideshare. [Link]

  • HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. (n.d.). Chromatography Online. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002). PubMed. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Preprints.org. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2021). PMC. [Link]

  • Structure and conformational dynamics of fluorine-containing drugs – new insights for small molecule development using 19F NMR spectrometry. (n.d.). World Pharma Today. [Link]

  • Impurity Profiling and Characterization for Generic Project. (2026). ResolveMass Laboratories Inc. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (n.d.). ResearchGate. [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023). PMC. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. (2025). Pure Synth. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • F-Site: Recognizing Fluorination Patterns in Small-Molecule Drugs via a Two-Stage Transformer-Based Model. (2025). ACS Publications. [Link]

  • F-Site: Recognizing Fluorination Patterns in Small-Molecule Drugs via a Two-Stage Transformer-Based Model. (2025). PubMed. [Link]

  • Researchers Develop One-Step Fluorination for Drug-Like Molecules. (2025). Drug Discovery & Development. [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026). PMC. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025). PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). University of Alberta. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2,2-Difluoropropyl)azetidine

For researchers and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, with the fragmentation patterns generated providing a veritable fingerprint of a molecule's structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-(2,2-Difluoropropyl)azetidine, a compound of interest due to the prevalence of both azetidine and fluorinated motifs in modern medicinal chemistry.[1][2][3][4]

This document provides a comparative analysis, contrasting the fragmentation of the title compound with its non-fluorinated analog, 3-propylazetidine, and a positional isomer, 2-(2,2-Difluoropropyl)azetidine. Through this lens, we will elucidate the directing effects of the fluorine atoms and the substituent's position on the fragmentation pathways of the strained four-membered azetidine ring.

The Foundational Principles of Amine Fragmentation

Under electron ionization (EI), a hard ionization technique, molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•).[5][6][7][8] For amines, this molecular ion peak is typically observed at an odd mass-to-charge ratio (m/z) if the molecule contains an odd number of nitrogen atoms, a principle known as the Nitrogen Rule.[9][10][11]

The fragmentation of cyclic amines is largely dictated by the nitrogen atom, which directs cleavage of adjacent carbon-carbon bonds in a process termed α-cleavage.[9][10][12][13] This process is a dominant fragmentation pathway as it leads to the formation of a resonance-stabilized iminium cation.[9] For cyclic amines, this initial α-cleavage can be followed by subsequent ring opening and further fragmentation.[12][14]

Predicted Fragmentation Pathway of 3-(2,2-Difluoropropyl)azetidine

The structure of 3-(2,2-Difluoropropyl)azetidine presents several key features that will influence its fragmentation: the azetidine ring, a secondary amine, and a difluorinated propyl substituent. The molecular weight of this compound is 135.09 Da.

The most probable fragmentation pathways are initiated by α-cleavage at the bonds adjacent to the nitrogen atom.

cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M]⁺• (m/z 135) Frag1 m/z 106 M->Frag1 α-cleavage (C2-C3) Frag2 m/z 92 M->Frag2 α-cleavage (C4-N) A α-cleavage B Loss of C₃H₄F₂ C Loss of C₂H₂F₂ D Loss of HF Frag3 m/z 56 Frag1->Frag3 Loss of C₃H₄F₂ Frag5 m/z 86 Frag1->Frag5 Loss of HF Frag4 m/z 56 Frag2->Frag4 Loss of C₂H₂F₂

Caption: Predicted major fragmentation pathways for 3-(2,2-Difluoropropyl)azetidine.

  • Molecular Ion (M⁺•) at m/z 135 : The presence of a single nitrogen atom suggests an odd molecular weight, consistent with the Nitrogen Rule.[9] Cyclic amines often exhibit a discernible molecular ion peak.[12]

  • α-Cleavage : The primary fragmentation event is expected to be the cleavage of a C-C bond adjacent to the nitrogen atom.

    • Cleavage of the C2-C3 bond : This would lead to the loss of a hydrogen atom from the C2 position, resulting in a fragment at m/z 134 . A more significant fragmentation pathway involves the opening of the ring, leading to an iminium cation.

    • Ring Opening followed by cleavage : A common pathway for cyclic amines involves the cleavage of a bond beta to the nitrogen atom, which in this strained ring system can lead to multiple fragmentation products.[12] A likely fragmentation involves the loss of the difluoropropyl group.

  • Loss of the Difluoropropyl Side Chain : Cleavage of the bond between the azetidine ring and the difluoropropyl side chain would result in a fragment corresponding to the azetidin-3-yl cation at m/z 56 . The corresponding radical cation of the side chain would be at m/z 79.

  • Loss of Fluorine : Fluorinated compounds can undergo fragmentation through the loss of a fluorine atom or hydrogen fluoride (HF).[15]

    • Loss of HF (m/z 115) : The elimination of a neutral HF molecule is a common fragmentation pathway for fluorinated compounds.

    • Loss of a Fluorine radical (m/z 116) .

Comparative Fragmentation Analysis

To better understand the influence of the difluoroalkyl group, we will compare the predicted fragmentation of 3-(2,2-Difluoropropyl)azetidine with two related compounds.

Alternative 1: 3-Propylazetidine (Non-fluorinated Analog)

The non-fluorinated analog, 3-propylazetidine (MW = 99.12 Da), provides a baseline for understanding the impact of the fluorine atoms.

  • Molecular Ion (M⁺•) at m/z 99 : Again, an odd molecular weight is expected.

  • α-Cleavage : Similar to the fluorinated analog, α-cleavage will be a dominant pathway.

  • Loss of the Propyl Side Chain : Cleavage of the C-C bond connecting the propyl group to the ring will yield a prominent peak at m/z 56 , corresponding to the azetidin-3-yl cation. The loss of the propyl radical (C₃H₇•) will result in a fragment at m/z 56 .

  • Loss of an Ethyl Radical : Following ring opening, the loss of an ethyl radical (C₂H₅•) from the propyl side chain is a common fragmentation for alkylamines, which would result in a fragment at m/z 70 .

The key difference will be the absence of fragments corresponding to the loss of F or HF. The presence of fluorine atoms in 3-(2,2-Difluoropropyl)azetidine is expected to influence the relative abundance of certain fragments due to inductive effects and the stability of the resulting ions.

Alternative 2: 2-(2,2-Difluoropropyl)azetidine (Positional Isomer)

The positional isomer, 2-(2,2-Difluoropropyl)azetidine (MW = 135.09 Da), will exhibit a different fragmentation pattern due to the proximity of the substituent to the nitrogen atom.

  • Molecular Ion (M⁺•) at m/z 135 : The molecular ion will be the same as the 3-substituted isomer.

  • Dominant α-Cleavage : In this isomer, the 2,2-difluoropropyl group is directly attached to an α-carbon. This will make the cleavage of the C2-substituent bond a highly favorable fragmentation pathway. This would lead to the loss of the C₃H₅F₂• radical, resulting in a very stable iminium ion of the azetidine ring at m/z 56 .

  • Ring Opening : Cleavage of the C2-N bond would lead to ring opening and subsequent fragmentation.

The mass spectrum of the 2-substituted isomer is predicted to be dominated by the fragment at m/z 56 due to the highly favored α-cleavage leading to a stable iminium ion.

Summary of Predicted Key Fragments

Predicted Ion (m/z)3-(2,2-Difluoropropyl)azetidine3-Propylazetidine2-(2,2-Difluoropropyl)azetidineProposed Fragmentation
135Molecular Ion [M]⁺•
116[M-F]⁺
115[M-HF]⁺
99Molecular Ion [M]⁺•
70[M-C₂H₅]⁺
56✓ (likely base peak)[M-C₃H₅F₂]⁺ or [M-C₃H₇]⁺

Experimental Protocol: GC-MS Analysis

A general methodology for the analysis of these volatile amines would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (Dilution in appropriate solvent, e.g., Methanol) GC Gas Chromatography (Separation on a suitable capillary column, e.g., DB-5ms) Sample->GC Injection Ionization Electron Ionization (EI) (70 eV) GC->Ionization Elution MS Mass Analyzer (Quadrupole or Time-of-Flight) Ionization->MS Ion Acceleration Detection Detector (Electron Multiplier) MS->Detection Ion Separation Data Data Analysis (Mass Spectrum Interpretation) Detection->Data Signal Processing

Caption: A generalized workflow for the GC-MS analysis of azetidine derivatives.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve a small amount of the analyte in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Separation :

    • Injector : Set to 250°C with a split ratio of 20:1.

    • Column : Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry :

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Mass Analyzer : Scan from m/z 40 to 200.

This protocol provides a starting point for the analysis. Optimization may be necessary depending on the specific instrumentation.

Conclusion

The mass spectrometry fragmentation of 3-(2,2-Difluoropropyl)azetidine is predicted to be governed by the established principles of cyclic amine fragmentation, with significant influence from the difluorinated substituent. The primary fragmentation pathways are expected to involve α-cleavage and loss of the side chain, with additional characteristic fragments arising from the elimination of fluorine-containing species.

Comparison with its non-fluorinated analog highlights the diagnostic value of fragments resulting from HF loss, while comparison with its positional isomer underscores the directing effect of the substituent's location on the initial, and often most favorable, fragmentation events. The provided experimental framework offers a robust starting point for the empirical validation of these predictions, enabling confident structural elucidation for researchers in the field.

References

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